molecular formula C13H11NO3 B6413717 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% CAS No. 1261943-95-6

4-(3-Hydroxymethylphenyl)nicotinic acid, 95%

Cat. No. B6413717
CAS RN: 1261943-95-6
M. Wt: 229.23 g/mol
InChI Key: RUMXIBWQGLVPHJ-UHFFFAOYSA-N
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Description

4-(3-Hydroxymethylphenyl)nicotinic acid (HMPA) is an important and versatile compound with a wide range of applications in scientific research and biochemistry. HMPA is a phenyl derivative of nicotinic acid, a naturally occurring compound that is an important component of vitamin B3. HMPA is a chiral compound that exists in two forms, the R- and S- isomers, which have different chemical and biological properties. HMPA has been used in a variety of research applications, including as a substrate for metabolic studies, as a reagent for enzyme assays, and as an inhibitor of certain enzymes. In addition, HMPA has been studied for its biochemical and physiological effects. Finally, potential future directions for research involving HMPA will be discussed.

Scientific Research Applications

4-(3-Hydroxymethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. For example, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% has been used as a substrate for metabolic studies, as a reagent for enzyme assays, and as an inhibitor of certain enzymes. In addition, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% has been used as a chiral building block for the synthesis of other compounds, such as chiral drugs.

Mechanism of Action

4-(3-Hydroxymethylphenyl)nicotinic acid, 95% is believed to act as an agonist of the nicotinic acid receptor, which is a G-protein coupled receptor (GPCR) that is involved in lipid metabolism. Upon binding to the receptor, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% is thought to activate a signaling cascade that leads to the activation of certain enzymes, such as lipoprotein lipase and hormone-sensitive lipase, which are involved in the breakdown of lipids.
Biochemical and Physiological Effects
4-(3-Hydroxymethylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% can reduce the levels of triglycerides and low-density lipoprotein (LDL) in the bloodstream, which can lead to a decrease in the risk of cardiovascular disease. In addition, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% has been shown to reduce the levels of free fatty acids in the bloodstream, which can lead to a decrease in the risk of type 2 diabetes.

Advantages and Limitations for Lab Experiments

4-(3-Hydroxymethylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% is chiral, which makes it useful for the synthesis of other chiral compounds. However, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% is not soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

4-(3-Hydroxymethylphenyl)nicotinic acid, 95% has many potential future applications in scientific research. For example, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% could be used as a substrate for metabolic studies, as a reagent for enzyme assays, and as an inhibitor of certain enzymes. In addition, 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% could be used as a chiral building block for the synthesis of other compounds, such as chiral drugs. Finally, further research into the biochemical and physiological effects of 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% could lead to the development of novel therapeutic agents for the treatment of cardiovascular diseases, metabolic diseases, and other diseases.

Synthesis Methods

4-(3-Hydroxymethylphenyl)nicotinic acid, 95% can be synthesized in a variety of ways. One common method involves the reaction of nicotinic acid with 3-hydroxymethylbenzaldehyde in the presence of a base catalyst, such as sodium hydroxide. This reaction produces 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% in an enantiomerically pure form. Another method involves the reaction of nicotinic acid with ethyl chloroformate in the presence of a base catalyst, such as sodium hydroxide. This reaction produces 4-(3-Hydroxymethylphenyl)nicotinic acid, 95% in a racemic form.

properties

IUPAC Name

4-[3-(hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-7-12(11)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUMXIBWQGLVPHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692457
Record name 4-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Hydroxymethylphenyl)nicotinic acid

CAS RN

1261943-95-6
Record name 3-Pyridinecarboxylic acid, 4-[3-(hydroxymethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261943-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[3-(Hydroxymethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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